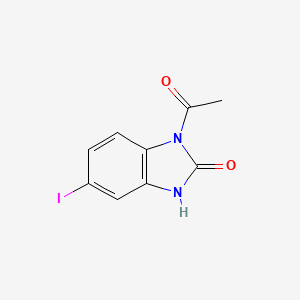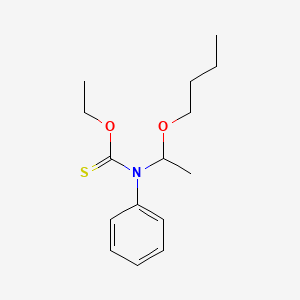![molecular formula C13H12N2OS B14174674 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one is a complex organic compound that features a benzo[b]thiophene moiety fused with an imidazolidinone ring
Méthodes De Préparation
The synthesis of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 1-chloroisoquinoline reacts with benzo[b]thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where halogenated derivatives or other functional groups are introduced.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties and applications.
Thiophene derivatives: These compounds have a thiophene ring and are known for their diverse biological and industrial applications.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are studied for their potential therapeutic uses.
Propriétés
Formule moléculaire |
C13H12N2OS |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-8-15(13(16)14-10)11-3-4-12-9(7-11)5-6-17-12/h2-7,10H,1,8H2,(H,14,16) |
Clé InChI |
SZAJCTUBIQVDIO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN(C(=O)N1)C2=CC3=C(C=C2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
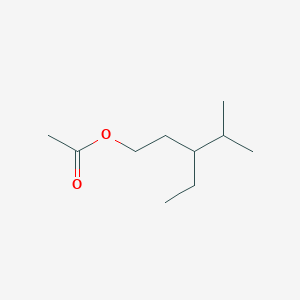
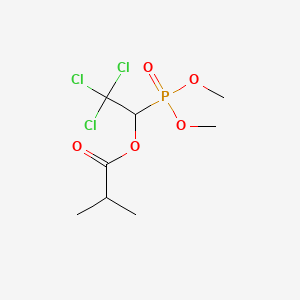
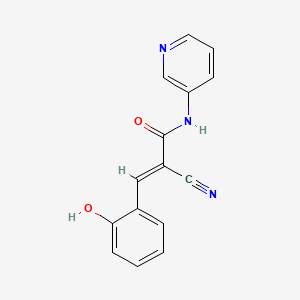
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
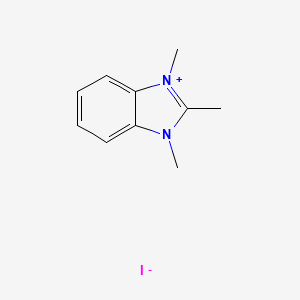
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)

